2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide
CAS No.: 298217-99-9
Cat. No.: VC5992277
Molecular Formula: C14H14IN3OS
Molecular Weight: 399.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 298217-99-9 |
|---|---|
| Molecular Formula | C14H14IN3OS |
| Molecular Weight | 399.25 |
| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(4-iodophenyl)acetamide |
| Standard InChI | InChI=1S/C14H14IN3OS/c1-9-7-10(2)17-14(16-9)20-8-13(19)18-12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3,(H,18,19) |
| Standard InChI Key | VMFHBJQHFFFHEC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)I)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Molecular Architecture
2-((4,6-Dimethyl-2-pyrimidinyl)sulfanyl)-N-(4-iodophenyl)acetamide (CAS: 298217-99-9; PubChem CID: 4540610) features a pyrimidine ring substituted at the 2-position with a sulfanyl-acetamide group, which is further linked to a 4-iodophenyl moiety . The pyrimidine ring itself is functionalized with methyl groups at the 4- and 6-positions, introducing steric bulk and electronic modulation. The iodine atom on the phenyl ring enhances polarizability, making the compound amenable to further derivatization via halogen-bonding interactions.
Table 1: Fundamental Molecular Data
Stereochemical Considerations
The molecule exhibits planar geometry at the pyrimidine ring, with the sulfanyl group adopting a thioether configuration. Computational models suggest that the acetamide linker facilitates conformational flexibility, enabling interactions with hydrophobic pockets in potential biological targets . The iodophenyl group’s para-substitution ensures minimal steric hindrance, optimizing electronic effects for substitution reactions.
Synthesis and Physicochemical Properties
Physicochemical Profile
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Solubility: Predicted low aqueous solubility due to the hydrophobic iodophenyl and methyl groups.
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Stability: Susceptible to photodegradation under UV light owing to the iodine atom’s labile nature.
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Melting/Boiling Points: Experimental data unavailable; estimated melting point >150°C based on molecular weight and hydrogen-bonding capacity.
Research Gaps and Future Directions
Unexplored Biological Activity
Despite its promising structure, no published studies validate its efficacy in disease models. Priority areas include:
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In Vitro Screening: Antimicrobial, anticancer, and enzyme inhibition assays.
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ADMET Profiling: Assessing absorption, distribution, and toxicity.
Synthetic Chemistry Opportunities
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Cross-Coupling Reactions: Leveraging the iodine atom for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups.
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Prodrug Development: Functionalizing the acetamide nitrogen to enhance bioavailability.
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